![molecular formula C11H11N3O2 B1449479 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone CAS No. 272791-41-0](/img/structure/B1449479.png)
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Overview
Description
“2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O2/c1-7-5-10(16)14-11(12-7)13-8-3-2-4-9(15)6-8/h2-6,15H,1H3,(H2,12,13,14,16) . This indicates that the compound has a pyrimidinone ring with a hydroxyphenyl group and a methyl group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is room temperature .Scientific Research Applications
Parkinson's Disease Imaging
Research into Parkinson's disease imaging has led to the synthesis of novel compounds for Positron Emission Tomography (PET). The synthesis of [11C]HG-10-102-01, a potential PET agent, from a precursor related to 2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone showcases its relevance in neuroimaging, specifically targeting the LRRK2 enzyme associated with Parkinson's disease. This demonstrates the compound's potential in diagnostic imaging for neurodegenerative disorders (Wang et al., 2017).
Antimicrobial Activity
A variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines synthesized through the reaction of various chalcones with guanidine hydrochloride were evaluated for their antimicrobial activity. These compounds, derived from the structural framework of this compound, demonstrated significant antimicrobial efficacy, indicating their potential in the development of new antimicrobial agents (Srinath et al., 2011).
Molecular Structure Analysis
The compound's utility extends into the realm of crystallography and molecular structure analysis, where derivatives of this compound have been synthesized and characterized to understand their crystalline structures and molecular conformations. Such studies are foundational in the development of materials and drugs, as they provide insights into the physical and chemical properties of these compounds (Savant et al., 2015).
Anti-inflammatory and Analgesic Agents
The synthesis of novel pyrimidine derivatives, specifically designed for their anti-inflammatory and analgesic properties, showcases another application area. These compounds, related to this compound, have been tested and shown to possess significant anti-inflammatory and analgesic activities, suggesting their potential use in the development of new therapeutic agents (Muralidharan et al., 2019).
Future Directions
While specific future directions for “2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone” are not mentioned in the literature, similar compounds have been investigated for their antimicrobial activities . This suggests potential future research directions in exploring the biological activities of this compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit vegfr-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
If it acts similarly to other vegfr-2 inhibitors, it likely binds to the atp-binding site of the receptor, preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
Vegfr-2 inhibitors generally affect angiogenesis and vasculogenesis pathways, leading to reduced blood vessel growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It has a melting point of >300°C, is insoluble in water and organic solvents, but soluble in acidic and basic solutions . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
If it acts as a vegfr-2 inhibitor, it would likely result in reduced angiogenesis and vasculogenesis, potentially limiting the growth of tumors that rely on these processes .
Biochemical Analysis
Biochemical Properties
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-amylase and α-glucosidase, through mixed-type and competitive inhibition mechanisms . The interactions between this compound and these enzymes are primarily influenced by hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of the enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits α-amylase and α-glucosidase by binding to their active sites and preventing substrate access . The binding interactions are primarily mediated by hydrogen bonds and van der Waals forces, which stabilize the compound-enzyme complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the concentrations of specific metabolites . Additionally, this compound may affect the overall metabolic balance within cells by modulating the activity of regulatory proteins and signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other subcellular structures, where it exerts its effects on cellular processes . The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
properties
IUPAC Name |
2-(4-hydroxyanilino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDAGRJBTWLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352719 | |
Record name | ST50205552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
272791-41-0 | |
Record name | ST50205552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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